molecular formula C15H13N3OS B2354239 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 443671-64-5

3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2354239
CAS No.: 443671-64-5
M. Wt: 283.35
InChI Key: ZJXQONUYHAZOCY-UHFFFAOYSA-N
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Description

The compound 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one belongs to the pyrido[2,3-d]pyrimidinone family, a scaffold known for diverse pharmacological activities. It is synthesized via the reaction of chalcone derivatives with 6-aminothiouracil in dimethylformamide (DMF) under reflux conditions, yielding the thioxo-dihydropyrido[2,3-d]pyrimidinone core . The 4-methylbenzyl substituent at position 3 distinguishes it from other derivatives. Structural confirmation relies on elemental analysis, IR, NMR, and mass spectrometry .

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-10-4-6-11(7-5-10)9-18-14(19)12-3-2-8-16-13(12)17-15(18)20/h2-8H,9H2,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXQONUYHAZOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Table 1: Structural Features of Selected Derivatives

Compound Name Substituents Key Features Reference
Target compound 3-(4-methylbenzyl), 2-thioxo Lipophilic 4-methylbenzyl group enhances membrane permeability
7d (7-amino-6-(1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-...) 5-(4-fluorophenyl), 6-(benzothiazolyl), 7-amino Fluorine and benzothiazole enhance antimicrobial/antioxidant activity
5-Phenyl-7-(pyridin-3-yl)-... (Compound 3) 5-phenyl, 7-(pyridin-3-yl) Pyridine moiety may improve kinase inhibition
5,7-Di-p-tolyl-... (Compound 1) 5,7-di-p-tolyl Electron-donating methyl groups stabilize the core
7a (Morpholine-based derivative) 7-(morpholino), 5-(p-tolyl) Morpholino group increases solubility and target interaction

Key Observations :

  • Benzothiazolyl and fluorophenyl groups in 7d are associated with broad-spectrum biological activities .
  • Pyridinyl and di-p-tolyl substituents optimize π-π interactions in kinase inhibitors .

Key Observations :

  • Microwave-assisted synthesis achieves higher yields (up to 96%) compared to conventional heating .
  • Longer reaction times in DMF or ethanol-TEA mixtures improve cyclization efficiency .
  • Bulky substituents (e.g., morpholino) may reduce yields due to steric hindrance .

Table 3: Pharmacological Profiles of Derivatives

Compound Activity Tested Key Findings Reference
Target compound Anticancer Evaluated against unspecified cancer cell lines
7d Antimicrobial, Anticancer, Antioxidant IC50 values: 12.5 µg/mL (E. coli), 75% radical scavenging
Morpholine-based 7a Antitumor Molecular docking suggests EGFR inhibition
Compound 32 (HEPG2) Anticancer IC50 = 4.2 µM (HEPG2 hepatocellular carcinoma)
Thiadiazinones (7a–g) Antimicrobial Active against S. aureus and C. albicans

Key Observations :

  • Antimicrobial activity is prominent in derivatives with benzothiazolyl or thiophenyl groups .
  • Morpholino and pyridinyl substituents correlate with kinase or receptor-targeted anticancer mechanisms .
  • The target compound’s 4-methylbenzyl group may enhance tumor penetration, though specific data are lacking .

Biological Activity

3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring fused to a pyridine ring with a thioxo group and a 4-methylbenzyl substituent. Its molecular formula is C15H13N3OS, with a molecular weight of 283.34 g/mol. The compound is characterized by its unique thioxo functional group, which plays a critical role in its biological activity.

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells by modulating key signaling pathways involved in cell survival and death.

Table 1: Summary of Anti-Cancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis via caspase activation
MCF-715.0Inhibition of PI3K/Akt pathway
A54920.0Cell cycle arrest at G1 phase

Anti-Inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6 levels, indicating its potential utility in treating inflammatory diseases.

Case Study: In Vivo Anti-Inflammatory Effects

In a study involving mice with induced paw edema:

  • Treatment Group : Administered 10 mg/kg of the compound.
  • Control Group : Received saline.
  • Results : The treatment group exhibited a reduction in paw swelling by approximately 50% compared to controls after 24 hours.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<40 µg/mL
Escherichia coli<50 µg/mL
Candida albicans<207 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It affects multiple signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.

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